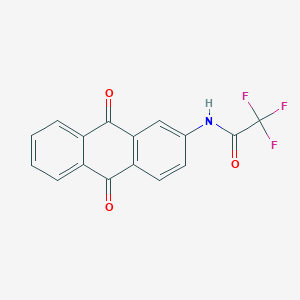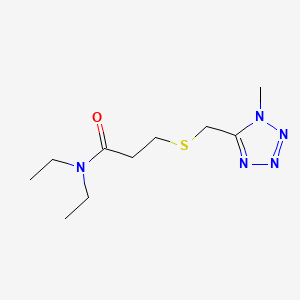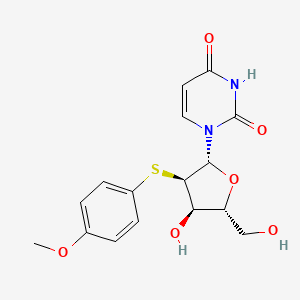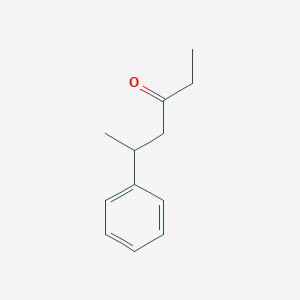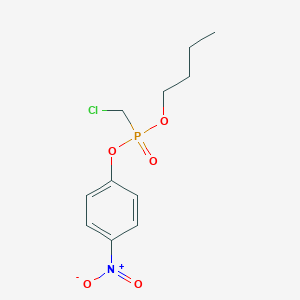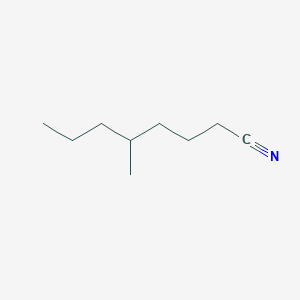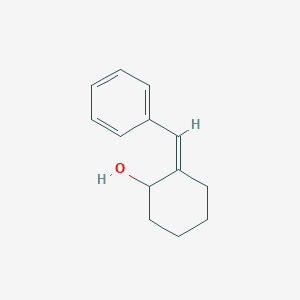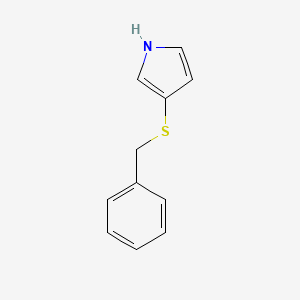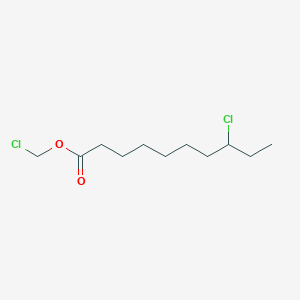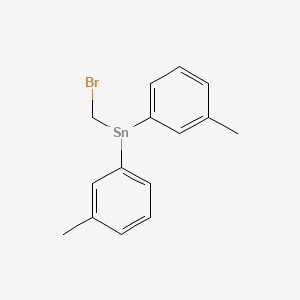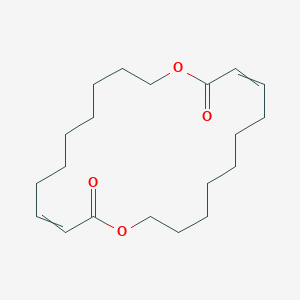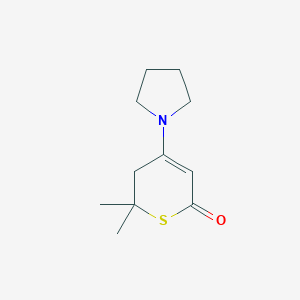
(2S)-2-Hydroxybut-3-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Hydroxybut-3-ynoic acid: is an organic compound with the molecular formula C₄H₆O₃. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure, which includes both a hydroxyl group and an alkyne group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Hydroxybut-3-ynoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-Butyn-1,4-diol using a chiral catalyst. The reaction typically requires a hydrogen source and a chiral catalyst to ensure the formation of the (2S) enantiomer.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. These methods are preferred due to their efficiency and lower environmental impact compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions: (2S)-2-Hydroxybut-3-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 2-Butyn-1,4-dione.
Reduction: Formation of (2S)-2-Hydroxybut-3-ene or (2S)-2-Hydroxybutane.
Substitution: Formation of (2S)-2-Chlorobut-3-ynoic acid.
科学的研究の応用
Chemistry: (2S)-2-Hydroxybut-3-ynoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving hydroxyl and alkyne groups.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S)-2-Hydroxybut-3-ynoic acid involves its interaction with various molecular targets through its hydroxyl and alkyne groups. These interactions can lead to the formation of covalent bonds or the alteration of molecular structures, affecting biological pathways and chemical reactions.
類似化合物との比較
(2R)-2-Hydroxybut-3-ynoic acid: The enantiomer of (2S)-2-Hydroxybut-3-ynoic acid with similar chemical properties but different biological activity.
2-Butyn-1,4-diol: A related compound without the chiral center, used in similar chemical reactions.
3-Hydroxybut-2-ynoic acid: A structural isomer with the hydroxyl group on a different carbon atom.
Uniqueness: this compound is unique due to its chiral center and the presence of both a hydroxyl and an alkyne group. This combination of features allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
81968-39-0 |
|---|---|
分子式 |
C4H4O3 |
分子量 |
100.07 g/mol |
IUPAC名 |
(2S)-2-hydroxybut-3-ynoic acid |
InChI |
InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h1,3,5H,(H,6,7)/t3-/m0/s1 |
InChIキー |
LWNHDEQKHFRYMD-VKHMYHEASA-N |
異性体SMILES |
C#C[C@@H](C(=O)O)O |
正規SMILES |
C#CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


